2-(4-Chloro-2-fluorophenyl)propan-2-amine
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Overview
Description
2-(4-Chloro-2-fluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H12ClFN It is a derivative of phenylpropanamine, characterized by the presence of chlorine and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroacetophenone.
Reduction: The ketone group of 4-chloro-2-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine via reductive amination. This step involves the reaction of the alcohol with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluorophenyl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding amine or alcohol.
Substitution: Substituted phenylpropanamine derivatives.
Scientific Research Applications
2-(4-Chloro-2-fluorophenyl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)propan-2-amine: Lacks the chlorine atom, which may affect its chemical reactivity and biological activity.
2-(2,4-Dichlorophenyl)propan-2-amine: Contains an additional chlorine atom, which may enhance its reactivity in certain chemical reactions.
2-(4-Ethoxyphenyl)propan-2-amine: Contains an ethoxy group instead of chlorine and fluorine, leading to different chemical properties.
Uniqueness
2-(4-Chloro-2-fluorophenyl)propan-2-amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring
Properties
CAS No. |
920501-76-4 |
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Molecular Formula |
C9H11ClFN |
Molecular Weight |
187.64 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H11ClFN/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5H,12H2,1-2H3 |
InChI Key |
JAOVJYBFZGGJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Cl)F)N |
Origin of Product |
United States |
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